3'-Fluoro-4-iodo-4'-methylbenzophenone
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Overview
Description
3’-Fluoro-4-iodo-4’-methylbenzophenone: is an organic compound with the molecular formula C14H10FIO It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3’-Fluoro-4-iodo-4’-methylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives, such as 3-fluoro-4-methylbenzene and 4-iodobenzoyl chloride.
Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where 3-fluoro-4-methylbenzene reacts with 4-iodobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the desired benzophenone derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3’-Fluoro-4-iodo-4’-methylbenzophenone.
Industrial Production Methods:
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
3’-Fluoro-4-iodo-4’-methylbenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used in coupling reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.
Scientific Research Applications
Chemistry:
3’-Fluoro-4-iodo-4’-methylbenzophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Biology and Medicine:
In biological and medicinal research, this compound can be used to study the effects of fluorine and iodine substitutions on biological activity. It may serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry:
In the industrial sector, 3’-Fluoro-4-iodo-4’-methylbenzophenone can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4-iodo-4’-methylbenzophenone depends on its specific application. In general, the compound’s effects are mediated by its interactions with molecular targets, such as enzymes or receptors. The fluorine and iodine substitutions can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparison with Similar Compounds
- 3’-Fluoro-2-iodo-4’-methylbenzophenone
- 3’-Fluoro-3-iodo-4’-methylbenzophenone
Comparison:
Compared to its analogs, 3’-Fluoro-4-iodo-4’-methylbenzophenone has a unique substitution pattern that can influence its reactivity and properties. The position of the iodine and fluorine atoms can affect the compound’s electronic distribution, steric hindrance, and overall chemical behavior. This uniqueness makes it a valuable compound for specific synthetic and research applications.
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c1-9-2-3-11(8-13(9)15)14(17)10-4-6-12(16)7-5-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMYNKPKMKHOGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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